molecular formula C21H16N4O3 B11657775 N-{7-Methyl-2-phenylimidazo[1,2-A]pyridin-3-YL}-3-nitrobenzamide

N-{7-Methyl-2-phenylimidazo[1,2-A]pyridin-3-YL}-3-nitrobenzamide

Cat. No.: B11657775
M. Wt: 372.4 g/mol
InChI Key: SWDBRICEIOBBAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{7-Methyl-2-phenylimidazo[1,2-A]pyridin-3-YL}-3-nitrobenzamide is a synthetic organic compound that belongs to the class of imidazo[1,2-a]pyridines. This compound is characterized by its unique structure, which includes a nitrobenzamide moiety attached to an imidazo[1,2-a]pyridine ring system. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{7-Methyl-2-phenylimidazo[1,2-A]pyridin-3-YL}-3-nitrobenzamide typically involves the following steps:

    Formation of the Imidazo[1,2-a]pyridine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2-aminopyridine with a suitable aldehyde or ketone in the presence of a catalyst can yield the imidazo[1,2-a]pyridine core.

    Amidation: The final step involves the coupling of the nitrobenzamide with the imidazo[1,2-a]pyridine core. This can be done using coupling reagents like carbodiimides or through direct amidation under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-{7-Methyl-2-phenylimidazo[1,2-A]pyridin-3-YL}-3-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.

    Nitrating Agents: Nitric acid, sulfuric acid.

    Coupling Reagents: Palladium catalysts, boronic acids, halides.

Major Products Formed

    Reduction: Formation of N-{7-Methyl-2-phenylimidazo[1,2-A]pyridin-3-YL}-3-aminobenzamide.

    Substitution: Various substituted derivatives depending on the substituents introduced.

    Coupling: Formation of biaryl or other coupled products.

Scientific Research Applications

N-{7-Methyl-2-phenylimidazo[1,2-A]pyridin-3-YL}-3-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Studied for its potential biological activities, including antimicrobial, antioxidant, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{7-Methyl-2-phenylimidazo[1,2-A]pyridin-3-YL}-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The imidazo[1,2-a]pyridine core can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • N-{7-Methyl-2-phenylimidazo[1,2-A]pyridin-3-YL}propanamide
  • N-{7-Methyl-2-phenylimidazo[1,2-A]pyridin-3-YL}-3-phenylacrylamide
  • N-{6-Chloro-2-phenylimidazo[1,2-A]pyridin-3-YL}-2-thiophenecarboxamide

Uniqueness

N-{7-Methyl-2-phenylimidazo[1,2-A]pyridin-3-YL}-3-nitrobenzamide is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. This compound’s specific structure allows for unique interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C21H16N4O3

Molecular Weight

372.4 g/mol

IUPAC Name

N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)-3-nitrobenzamide

InChI

InChI=1S/C21H16N4O3/c1-14-10-11-24-18(12-14)22-19(15-6-3-2-4-7-15)20(24)23-21(26)16-8-5-9-17(13-16)25(27)28/h2-13H,1H3,(H,23,26)

InChI Key

SWDBRICEIOBBAJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NC(=C(N2C=C1)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.